molecular formula C12H7ClFNO B7966090 2-(3-Chloro-4-fluorobenzoyl)pyridine

2-(3-Chloro-4-fluorobenzoyl)pyridine

Cat. No.: B7966090
M. Wt: 235.64 g/mol
InChI Key: QYLADMONFUCESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorobenzoyl)pyridine is a chemical compound that features a pyridine ring substituted with a 3-chloro-4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorobenzoyl)pyridine typically involves the acylation of pyridine with 3-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as H2O2 or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the N-oxide derivative of the pyridine ring.

Scientific Research Applications

2-(3-Chloro-4-fluorobenzoyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

    Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenyl)pyridine
  • 2-(3-Bromo-4-fluorobenzoyl)pyridine
  • 2-(3-Chloro-4-methylbenzoyl)pyridine

Uniqueness

2-(3-Chloro-4-fluorobenzoyl)pyridine is unique due to the specific combination of chloro and fluoro substituents on the benzoyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO/c13-9-7-8(4-5-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLADMONFUCESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.